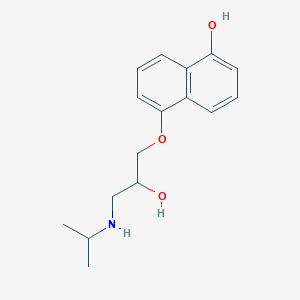

5-Hydroxy Propranolol

Overview

Description

5-Hydroxy Propranolol is a metabolite of propranolol, a β-adrenergic receptor antagonist . Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy propranolol and related metabolites .

Synthesis Analysis

The synthesis of 5-Hydroxy Propranolol has been achieved by an evolved self-sufficient peroxygenase . The evolved biocatalyst showed a catalytic efficiency enhanced by 2 orders of magnitude and 99% regioselectivity for the synthesis of 5-Hydroxy Propranolol .Molecular Structure Analysis

The molecular formula of 5-Hydroxy Propranolol is C16H21NO3 . Its molecular weight is 275.34 g/mol . The InChIKey is WMYPGILKDMWISO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Hydroxy Propranolol has a molecular weight of 275.34 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . Its exact mass is 275.15214353 g/mol .Scientific Research Applications

Cardiovascular Disease Treatment

5-Hydroxy Propranolol, as a metabolite of propranolol, retains beta-blocker activity which is crucial in the treatment of cardiovascular conditions. It’s used to manage hypertension and prevent heart attacks by reducing the workload on the heart and helping it to beat more regularly .

Pharmacokinetics and Metabolism Studies

Research on 5-Hydroxy Propranolol contributes to understanding the drug’s metabolism, particularly its glucuronidation pathways. This is important for predicting drug interactions and individual patient responses to propranolol therapy .

Chiral Shift Analysis in Drug Metabolism

The chiral shift in the metabolism of propranolol and its hydroxy metabolites can be studied using advanced techniques like two-dimensional liquid chromatography. This helps in understanding the pharmacological effects of each enantiomer .

Advanced Oxidation Processes for Contaminant Degradation

Studies on 5-Hydroxy Propranolol also involve evaluating the efficiency of advanced oxidation systems for pharmaceutical degradation, which is essential for environmental safety and water treatment processes .

Clinical Applications in PTSD and Stage Fright Propranolol and its metabolites are being studied for their effectiveness in treating conditions like PTSD and stage fright, expanding their therapeutic applications beyond cardiovascular diseases .

Mechanism of Action

Target of Action

5-Hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of 5-Hydroxy Propranolol are the beta-adrenergic receptors, specifically both β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The metabolism of propranolol involves the hydroxylation of the naphthyl group, primarily catalyzed by the cytochrome P450 isoform CYP2D6 . This process generates 5-Hydroxy Propranolol and other related metabolites . The glucuronidation of 5-Hydroxy Propranolol is carried out by several uridine 5’-diphospho-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 .

Pharmacokinetics

Propranolol, and by extension 5-Hydroxy Propranolol, is well absorbed after oral administration . It has dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it has potential pharmacokinetic interactions with co-administered drugs .

Result of Action

The action of 5-Hydroxy Propranolol results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, which can be beneficial in conditions such as hypertension, angina, atrial fibrillation, and myocardial infarction .

Action Environment

The use of propranolol, and by extension 5-Hydroxy Propranolol, is predicted to present a low risk to the environment . Factors such as renal and hepatic impairment may require dose adjustment . Furthermore, abrupt discontinuation of propranolol therapy can lead to exacerbations of angina and myocardial infarctions .

Future Directions

Propranolol, the parent compound of 5-Hydroxy Propranolol, has extensive use in the medical field, highlighting the importance of the discovery of the drug to society . It is used in a variety of cardiovascular and noncardiovascular disease processes, making it a widely used pharmaceutical drug . The future directions of 5-Hydroxy Propranolol will likely follow the same path as propranolol, with potential for further exploration in various therapeutic areas.

properties

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

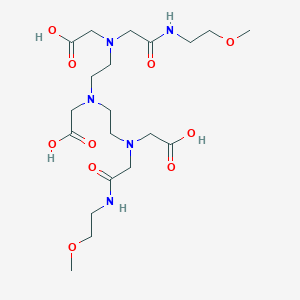

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

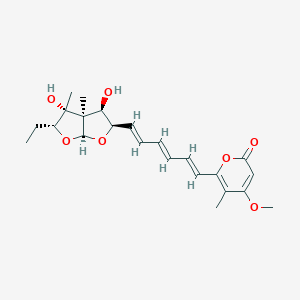

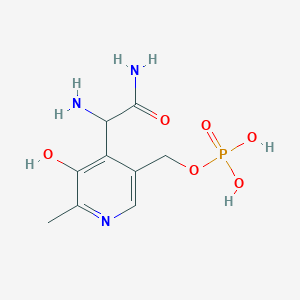

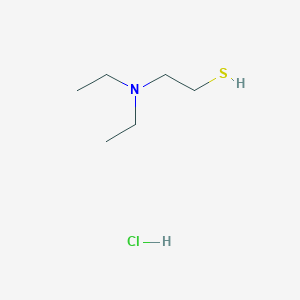

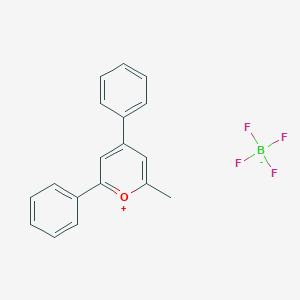

Feasible Synthetic Routes

Q & A

Q1: How is 5-Hydroxy Propranolol formed in the fetal liver?

A1: The study demonstrates that the fetal sheep liver metabolizes propranolol through various pathways, including ring-oxidation. 5-Hydroxy Propranolol, along with 4-Hydroxy Propranolol, are produced through this ring-oxidation process. []

Q2: What is the significance of 5-Hydroxy Propranolol being present primarily in conjugated forms?

A2: The study found that most metabolites, including 5-Hydroxy Propranolol, were present primarily in conjugated forms, except for Naphthoxylactic Acid. Conjugation, often with glucuronic acid, typically increases a molecule's water solubility, facilitating its excretion from the body. This finding suggests that the fetal liver possesses the enzymatic machinery for conjugation reactions, contributing to the elimination of drug metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.